Trisodium arsenate

説明

Trisodium arsenate is an inorganic compound composed of sodium, arsenic, and oxygen . It is a white, odorless powder that is used in the production of dyes, pigments, and other chemicals .

Synthesis Analysis

Trisodium arsenate is obtained most easily by neutralizing arsenic acid with sodium carbonate or sodium hydroxide . The synthesis of sodium arsenate generally involves the reaction of arsenic acid (H3AsO4) with sodium hydroxide (NaOH). This produces sodium arsenate and water as a byproduct .Molecular Structure Analysis

The molecular weight of Trisodium arsenate is 207.8885 g/mol . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .Chemical Reactions Analysis

Arsenic, in its most common environmental forms, exists as either As (V) or As (III) oxyanions . Arsenic trioxide can react with many enzymes by reacting with biological ligands that possess available sulfur groups . Arsenic is recognized as an uncoupler of mitochondrial oxidative phosphorylation .Physical And Chemical Properties Analysis

Sodium arsenate is typically observed as colorless or white crystalline powder. It is highly soluble in water and deliquescent in moist air .科学的研究の応用

Microbial Resistance to Organoarsenicals : Research has identified a bacterial permease, ArsP, from Campylobacter jejuni, which confers resistance to trivalent organoarsenicals like monosodium methylarsenate (MSMA) and roxarsone, used in agriculture and animal husbandry (Chen, Madegowda, Bhattacharjee, & Rosen, 2015).

Structural Studies of Arsenic Compounds : Investigations into the structure of sodium scandium arsenate and other related compounds have been conducted to understand their chemical properties and potential applications (Harrison & Phillips, 2001).

Arsenic in Agriculture : Studies on the retention of arsenic in foliage and soil following the application of monosodium methyl arsenate (MSMA) to turfgrass have provided insights into the environmental impact of arsenic-based herbicides (Matteson et al., 2014).

Analytical Chemistry : Trisodium arsenate compounds have been used as indicators in chelometric titrations, demonstrating their utility in analytical chemistry (Fritz, Oliver, & Pietrzyk, 1958).

Study of Soil-Plant Interactions : The impact of soil organic carbon on monosodium methyl arsenate sorption and species transformation highlights the environmental fate of arsenic compounds used in agriculture (Ou, Gannon, & Polizzotto, 2017).

Arsenic Speciation and Mobilization in the Environment : Research on the presence of organoarsenicals used in cotton production in water and soil of the southern United States assesses the environmental distribution and transformation of these compounds (Bednar et al., 2002).

Cellular and Molecular Effects of Arsenic Compounds : Investigations into the effects of trivalent and pentavalent arsenic on chromosome alterations in cultured Chinese hamster ovary cells provide insights into the potential carcinogenic effects of these compounds (Kochhar et al., 1996).

Arsenic Toxicity in Plants : Studies on the effects of different soil concentrations of arsenate on red clover plants have been conducted to understand the plant responses to arsenic stress (Mascher et al., 2002).

Arsenic Removal Technologies : Research on the adsorption of As(III) on activated alumina explores efficient methods for removing arsenic from drinking water, highlighting the application of trisodium arsenate in environmental engineering (Singh & Pant, 2004).

Safety And Hazards

特性

IUPAC Name |

trisodium;arsorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/AsH3O4.3Na/c2-1(3,4)5;;;/h(H3,2,3,4,5);;;/q;3*+1/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDBAKLRDFBGJOX-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

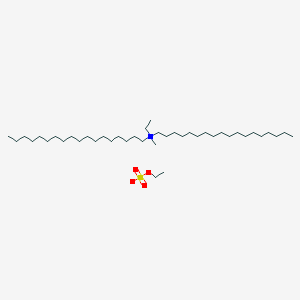

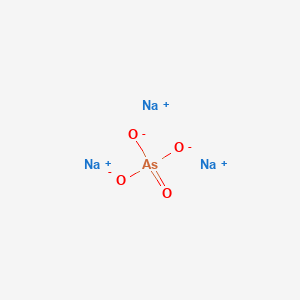

Canonical SMILES |

[O-][As](=O)([O-])[O-].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AsNa3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7631-89-2 (Parent) | |

| Record name | Sodium arsenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013464385 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9039367 | |

| Record name | Trisodium arsenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9039367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.889 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Trisodium arsenate | |

CAS RN |

13464-38-5, 64070-83-3 | |

| Record name | Sodium arsenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013464385 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arsenic(V) acid, trisodium salt, heptahydrate (1:3:7) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064070833 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arsenic acid (H3AsO4), sodium salt (1:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trisodium arsenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9039367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trisodium arsenate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.334 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRISODIUM ARSENATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7XO134LHLN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-Naphth[2,3-f]isoindole-1,5,10-trione, 4,11-diamino-2,3-dihydro-3-imino-2-(3-methoxypropyl)-](/img/structure/B82456.png)